1-Amino-10-(3,4-dichlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile
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Overview
Description
1-AMINO-10-(3,4-DICHLOROPHENYL)-3-METHOXY-7,7-DIMETHYL-9-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE is a complex organic compound belonging to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-AMINO-10-(3,4-DICHLOROPHENYL)-3-METHOXY-7,7-DIMETHYL-9-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE involves multiple steps. One common synthetic route includes the reaction of 4-amino-3-(4-phenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with active methylene group-containing compounds or different aliphatic ketones in the presence of a base such as KOH . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amino and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-AMINO-10-(3,4-DICHLOROPHENYL)-3-METHOXY-7,7-DIMETHYL-9-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as phosphoinositide-dependent kinase-1 (PDK1), which plays a crucial role in cell survival and proliferation . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridines and 1,8-naphthyridines. These compounds share a similar fused-ring structure but differ in the position of nitrogen atoms and substituents. The uniqueness of 1-AMINO-10-(3,4-DICHLOROPHENYL)-3-METHOXY-7,7-DIMETHYL-9-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE lies in its specific substituents, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C22H20Cl2N4O2 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
1-amino-10-(3,4-dichlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,8,10-tetrahydrobenzo[b][1,6]naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C22H20Cl2N4O2/c1-22(2)7-14-17(15(29)8-22)16(10-4-5-12(23)13(24)6-10)18-19(27-14)11(9-25)21(30-3)28-20(18)26/h4-6,16,27H,7-8H2,1-3H3,(H2,26,28) |
InChI Key |
FEEPHGRPKJSATG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N=C(C(=C3N2)C#N)OC)N)C4=CC(=C(C=C4)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
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